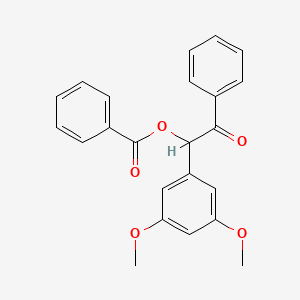![molecular formula C13H11NO3S B12582573 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 202977-74-0](/img/structure/B12582573.png)
3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one: is a complex organic compound with a unique structure that includes hydroxyl, anilino, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone in the presence of a sulfanyl group donor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and anilino groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Catalysts like palladium or nickel, solvents like dichloromethane or toluene
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl and anilino groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The sulfanyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxythiobenzamide
- 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Comparison
Compared to similar compounds, 3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of both hydroxyl and sulfanyl groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, its structure provides enhanced stability and reactivity, making it a valuable compound in various fields.
Propiedades
Número CAS |
202977-74-0 |
|---|---|
Fórmula molecular |
C13H11NO3S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-(2-hydroxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H11NO3S/c15-8-5-6-9(12(17)7-8)13(18)14-10-3-1-2-4-11(10)16/h1-7,15-17H,(H,14,18) |
Clave InChI |
BUCIUYOXPRSWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
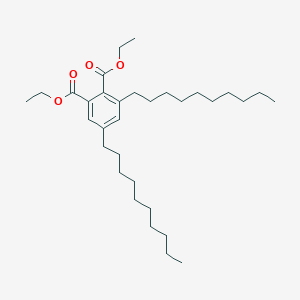
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

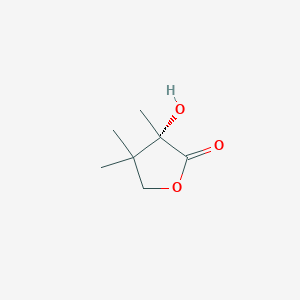
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
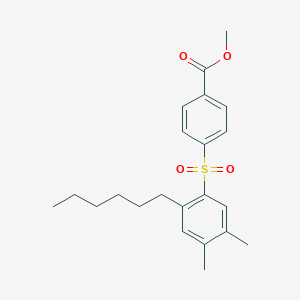
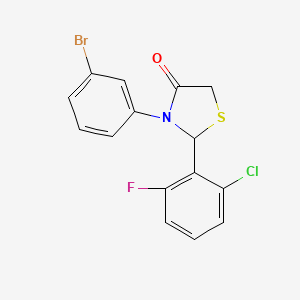
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
